molecular formula C17H11ClN4O2 B11202486 3-(2-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole

3-(2-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B11202486
M. Wt: 338.7 g/mol
InChI Key: WKXCMRNRNSKMNO-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with phenylacetic acid derivatives under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1,2,4-oxadiazole: Lacks the additional phenyl-1,3,4-oxadiazol-2-yl)methyl group.

    5-Phenyl-1,3,4-oxadiazole: Lacks the 2-chlorophenyl group.

Uniqueness

3-(2-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole is unique due to the presence of both the 2-chlorophenyl and phenyl-1,3,4-oxadiazol-2-yl)methyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C17H11ClN4O2

Molecular Weight

338.7 g/mol

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C17H11ClN4O2/c18-13-9-5-4-8-12(13)16-19-14(24-22-16)10-15-20-21-17(23-15)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

WKXCMRNRNSKMNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CC=C4Cl

Origin of Product

United States

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